molecular formula C11H15NO B1386143 4-[Methyl(propyl)amino]benzaldehyde CAS No. 1078-18-8

4-[Methyl(propyl)amino]benzaldehyde

Cat. No. B1386143
CAS RN: 1078-18-8
M. Wt: 177.24 g/mol
InChI Key: QQDXNZZRGUITHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, methylpropylamine) with 4-formylbenzene (also known as p-formylbenzene or 4-benzaldehyde) in a nucleophilic addition reaction . This would form an imine intermediate, which could then be reduced to the final product .


Molecular Structure Analysis

The molecular structure of 4-[Methyl(propyl)amino]benzaldehyde would consist of a benzene ring with an aldehyde functional group (-CHO) at the 4-position and a methyl(propyl)amino group (-N(CH3)(C3H7)) also attached to the benzene ring .


Chemical Reactions Analysis

As an aromatic aldehyde, 4-[Methyl(propyl)amino]benzaldehyde would be expected to undergo reactions typical of these types of compounds. This includes electrophilic aromatic substitution reactions and reactions with primary amines to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[Methyl(propyl)amino]benzaldehyde can be inferred from similar compounds. For example, 4-methylbenzaldehyde is a colorless liquid . The presence of the aldehyde and amino groups in 4-[Methyl(propyl)amino]benzaldehyde would likely make it a polar compound.

Scientific Research Applications

Chemical Synthesis and Characterization

4-[Methyl(propyl)amino]benzaldehyde and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, studies have shown that benzaldehyde derivatives, including 4-methyl benzaldehyde, are effective as protecting groups in the preparation of specific glucose derivatives like 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose (Cui Yun-qi, 2010). Additionally, benzaldehyde is used in the synthesis of new Schiff base compounds derived from 4-amino benzoic acid, which have been studied for their biological activity (M. Radi et al., 2019).

Aggregation-Induced Emission

A study by Kurita et al. (2013) explored the fluorescence color change in 4-[bis(4-methylphenyl)amino]benzaldehyde due to aggregation-induced emission. This material exhibited changes in fluorescence when subjected to stirring and heating, indicating its potential use in fluorescent materials and sensors (Motoki Kurita et al., 2013).

Pharmaceutical Research

In pharmaceutical research, benzaldehyde derivatives are used as intermediates in synthesizing biologically active compounds. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involving 4-(4-methylbenzoxy)benzaldehyde has been researched for their antioxidant activities (H. Yüksek et al., 2015).

Catalysis and Organic Reactions

4-[Methyl(propyl)amino]benzaldehyde derivatives are also significant in catalysis. For example, they are used in asymmetric reactions involving dimethylzinc and benzaldehyde, where the reaction proceeds via a mixed-ligand complex, offering insights into the origins of enantioselectivity in such reactions (M. Yamakawa, R. Noyori, 1999).

Safety And Hazards

While specific safety and hazard data for 4-[Methyl(propyl)amino]benzaldehyde is not available, similar compounds such as 4-methylbenzaldehyde and p-dimethylaminobenzaldehyde are known to be harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

4-[methyl(propyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDXNZZRGUITHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298758
Record name 4-(Methylpropylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl(propyl)amino]benzaldehyde

CAS RN

1078-18-8
Record name 4-(Methylpropylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylpropylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Huang, C Lu, Y Sun, F Mao, Z Luo, T Su… - Journal of medicinal …, 2012 - ACS Publications
A novel series of benzylideneindanone derivatives were designed, synthesized, and evaluated as multitarget-directed ligands against Alzheimer’s disease. The in vitro studies showed …
Number of citations: 162 pubs.acs.org
K Berg, P Hegde, V Pujari, M Brinkmann… - European Journal of …, 2023 - Elsevier
The electron transport chain (ETC) in the cell membrane consists of a series of redox complexes that transfer electrons from electron donors to acceptors and couples this electron …
Number of citations: 4 www.sciencedirect.com
T Kim, HI Kim, H Oh, Y Jeon, H Shin, HS Kim, J Lim… - Bioorganic …, 2022 - Elsevier
The discovery of small molecules that regulate specific neuronal phenotypes is important for the development of new therapeutic candidates for neurological diseases. Estrogen-related …
Number of citations: 3 www.sciencedirect.com

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